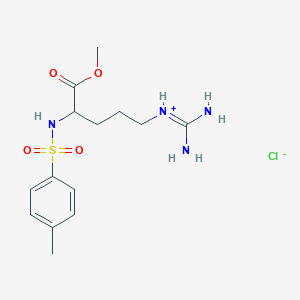

TOS-ARG-OME hydrochloride

Vue d'ensemble

Description

TOS-ARG-OME hydrochloride: , also known as Nα-p-Tosyl-L-arginine methyl ester hydrochloride, is a synthetic amino acid derivative. It is widely used as a substrate for various proteases, including trypsin, thrombin, and urokinase. This compound is particularly valuable in biochemical research due to its ability to act as a reversible inhibitor by competing for the arginine-binding site in the reactive center of proteases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of TOS-ARG-OME hydrochloride typically involves the esterification of L-arginine with methanol in the presence of a strong acid catalyst, followed by the introduction of a p-toluenesulfonyl group. The reaction conditions often include:

Temperature: Controlled to avoid decomposition.

Solvent: Methanol or other suitable organic solvents.

Catalyst: Strong acids like hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality.

Purification Steps: Including crystallization and recrystallization to achieve high purity.

Quality Control: Using techniques like NMR and HPLC to confirm the compound’s structure and purity

Analyse Des Réactions Chimiques

Types of Reactions: TOS-ARG-OME hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water or aqueous solutions, leading to the formation of L-arginine and p-toluenesulfonic acid.

Substitution Reactions: Where the p-toluenesulfonyl group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acids.

Substitution: Various nucleophiles in organic solvents.

Major Products:

Hydrolysis: L-arginine and p-toluenesulfonic acid.

Substitution: Depending on the nucleophile used, different substituted arginine derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₄H₂₃ClN₄O₄S

- Molecular Weight : 348.87 g/mol

- Appearance : White crystalline powder

The presence of the tosyl group enhances the stability and solubility of Tos-Arg-OMe hydrochloride, making it an effective substrate for enzymatic reactions. Its structure allows it to mimic natural substrates, facilitating research into enzyme mechanisms and interactions.

Key Applications

- Enzyme Kinetics Studies

- Biochemical Research

- Synthetic Chemistry

- Pharmaceutical Development

-

Research on Antimicrobial Properties

- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, warranting further investigation into its potential applications in combating infections.

Case Studies and Research Findings

- Trypsin Interaction Studies :

- Kinetic Analysis :

- Protease Inhibition Assays :

Mécanisme D'action

TOS-ARG-OME hydrochloride exerts its effects by binding to the arginine-binding site in the reactive center of proteases. This competitive inhibition prevents the proteases from interacting with their natural substrates, thereby inhibiting their activity. The compound also interacts with the anaphase-promoting complex, preventing its activation by Cdc20 and Cdh1, leading to mitotic arrest .

Comparaison Avec Des Composés Similaires

- Nα-p-Tosyl-L-lysine methyl ester hydrochloride

- Nα-p-Tosyl-L-ornithine methyl ester hydrochloride

Uniqueness: TOS-ARG-OME hydrochloride is unique due to its specific interaction with the arginine-binding site in proteases, making it a valuable tool for studying serine proteases. Its ability to act as both a substrate and an inhibitor sets it apart from other similar compounds .

Activité Biologique

TOS-ARG-OME hydrochloride, also known as Nα-p-Tosyl-L-arginine methyl ester hydrochloride, is a synthetic amino acid derivative widely utilized in biochemical research. Its primary applications include serving as a substrate for proteases and acting as a reversible inhibitor of these enzymes. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Overview of this compound

- Chemical Structure :

- Molecular Formula: C₁₄H₂₃ClN₄O₄S

- Molecular Weight: 378.875 g/mol

- CAS Number: 1784-03-8

This compound is synthesized through the esterification of L-arginine with methanol, followed by the introduction of a p-toluenesulfonyl group. The compound is characterized by its ability to interact with proteases, particularly trypsin, thrombin, and urokinase, making it an essential tool in enzyme studies .

This compound functions primarily as a competitive inhibitor of proteases. It binds to the arginine-binding site within the reactive center of these enzymes, thereby preventing them from interacting with their natural substrates. This inhibition is critical for understanding protease function and regulation in various biological processes.

Key Mechanisms:

- Competitive Inhibition : By occupying the arginine-binding site, this compound inhibits the enzymatic activity of proteases.

- Interaction with Anaphase-Promoting Complex (APC) : The compound also inhibits the activation of APC by Cdc20 and Cdh1, leading to mitotic arrest in cellular processes .

Substrate Specificity

Research has demonstrated that this compound exhibits significant substrate specificity towards serine proteases. For instance, studies investigating trypsin's substrate specificity have shown that TOS-ARG-OME can effectively compete with other substrates like N-Ac-Phe-OMe and N-Ac-Tyr-OMe .

Table 1: Substrate Specificity of this compound

| Protease Type | Substrate Used | k_cat/K_m Value |

|---|---|---|

| Trypsin | Tos-Arg-OMe | 10.5 |

| Chymotrypsin | N-Ac-Phe-OMe | 7.3 x 10^5 min⁻¹ M⁻¹ |

| Elastase | N-Ac-Tyr-OMe | Varies |

Inhibition Studies

In a study examining the inhibitory effects of TOS-ARG-OME on trypsin, researchers found that the compound significantly reduced trypsin activity in a dose-dependent manner. The results indicated that at concentrations ranging from 1 to 200 μM, TOS-ARG-OME effectively inhibited trypsin's enzymatic function .

Case Study Summary :

- Objective : To assess the inhibitory potential of TOS-ARG-OME on trypsin.

- Methodology : Enzymatic assays were conducted using varying concentrations of TOS-ARG-OME.

- Results : A notable decrease in trypsin activity was observed at higher concentrations.

Comparative Analysis

This compound is unique compared to other similar compounds such as Nα-p-Tosyl-L-lysine methyl ester hydrochloride due to its specific interaction with the arginine-binding site in proteases. This specificity enhances its utility in biochemical research focused on understanding protease mechanisms and developing inhibitors for therapeutic applications.

Table 2: Comparison with Similar Compounds

| Compound Name | Unique Feature |

|---|---|

| This compound | Specific interaction with arginine-binding site |

| Nα-p-Tosyl-L-Lysine Methyl Ester HCl | Different binding site specificity |

| Nα-p-Tosyl-L-Ornithine Methyl Ester HCl | Varies in substrate affinity |

Propriétés

IUPAC Name |

methyl 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S.ClH/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16;/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQFFACVQXXHMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-68-6, 1784-03-8 | |

| Record name | Arginine, N2-[(4-methylphenyl)sulfonyl]-, methyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14279-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N2-((p-tolyl)sulphonyl)-L-argininate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.